molecular formula C10H14O4 B125574 (1S)-(-)-Camphanic acid CAS No. 13429-83-9

(1S)-(-)-Camphanic acid

Cat. No.: B125574
CAS No.: 13429-83-9
M. Wt: 198.22 g/mol
InChI Key: KPWKPGFLZGMMFX-UHFFFAOYSA-N
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Description

(1S)-(-)-Camphanic acid, also known as (1S)-(-)-3-methyl-2-oxabicyclo[2.2.1]heptan-3-one, is a naturally occurring terpenoid ketone found in a variety of plants and fungi. It is an important intermediate for the synthesis of other compounds, and it has a wide range of applications in scientific research and pharmaceuticals.

Scientific Research Applications

Vibrational Absorption and Circular Dichroism Studies

(Buffeteau et al., 2007) conducted studies on the vibrational absorption and circular dichroism (VCD) spectra of (-)-(1S,3R)-camphanic acid. They compared experimental spectra with density functional theory (DFT) absorption and VCD spectra, revealing insights into the acid's conformation and configuration in solution.

Derivatization Reagent for Stereoisomeric Separation

Camphanic acid chloride, closely related to (1S)-(-)-camphanic acid, is highlighted by (Licea-Perez et al., 2015) as an efficient chiral derivatization reagent. This property facilitates the separation of racemic drugs and stereoisomeric metabolites in biological matrices, enhancing drug metabolism and pharmacokinetic applications.

Self-Motion on Water with Surfactants

Research by (Nakata et al., 2006) investigates the self-motion of a camphanic acid disk on water, influenced by the presence of neutral surfactants like Triton X-100. This study provides insights into the interfacial behavior and motion dynamics of camphanic acid in different aqueous environments.

Structural Analysis and Crystallography

The synthesis and crystal structure of various camphanic acid derivatives, such as camphanic acid esters, have been explored. For example, (Zelder et al., 2001) describe the synthesis and X-ray diffraction analysis of a camphanic acid cyclo­decynyl ester, contributing to the understanding of its molecular structure and potential applications.

Chiral Ligand Transformation and Framework Structures

(Zhang & Bu, 2008) discuss how the transformation of (S)-camphanic acid leads to the creation of new enantiopure unsaturated dicarboxylates. These compounds can form homochiral framework structures, demonstrating the acid's role in facilitating novel structural chemistry.

Resolution of Stereoisomers

The ability of this compound to resolve stereoisomers is a recurring theme in scientific research. For instance, (Lupi et al., 2022) utilized (1S)-(−)-camphanic acid for the efficient chemical resolution of racemic hydroxy substituted dithia-aza[4]helicenes.

Enantioseparation and Catalysis

The utility of (1S)-camphanic acid in enantioseparation and catalysis is demonstrated by (Brunner et al., 2001). They synthesized enantiomerically pure 2-pyridinyl-α-ethanols via diastereomeric camphanic esters, showcasing the acid's role in synthesizing chiral ligands.

Pharmaceutical Applications

In pharmaceutical research, (Jiang & Zhao, 2004) utilized this compound for the resolution of diastereomeric esters of a specific compound, contributing to the creation of enantiomerically pure pharmaceuticals.

Flavonoid Stereochemistry

(Philbin & Schwartz, 2007) developed a method using this compound for resolving the diastereomeric esters of flavanones. This highlights the acid's importance in studying the stereochemistry of biologically active flavonoids.

Mechanism of Action

This is typically used for drugs or bioactive compounds and describes how the compound interacts with biological systems .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and reactivity. It also includes necessary safety precautions for handling, storage, and disposal .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWKPGFLZGMMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928556
Record name 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13429-83-9
Record name 4,7,7-Trimethyl(2-oxabicyclo(2.2.1)hept-1-yl)carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7,7-trimethyl(2-oxabicyclo[2.2.1]hept-1-yl)carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of (1S)-(-)-Camphanic acid in the context of the provided research papers?

A1: The research papers primarily highlight the use of this compound as a chiral resolving agent. It facilitates the separation of enantiomers from racemic mixtures by forming diastereomeric esters. These diastereomers, unlike enantiomers, possess distinct physical properties, enabling separation through techniques like fractional crystallization or chromatography [, , , , , , ].

Q2: Can you elaborate on how this compound is used to determine the absolute configuration of chiral compounds?

A2: this compound is reacted with the racemic mixture of a chiral compound, typically an alcohol or amine. This reaction forms diastereomeric esters or amides. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization or chromatography. After separation, the this compound moiety can be removed, yielding the individual enantiomers. By analyzing the separated diastereomers through techniques like X-ray crystallography, the absolute configuration of the original enantiomers can be determined [, ].

Q3: Are there specific functional groups that this compound reacts with to form diastereomers?

A3: Yes, this compound typically reacts with compounds containing alcohol (-OH) or amine (-NH2) functionalities to form diastereomeric esters or amides, respectively. For example, in the synthesis of polypropionate fragments, this compound is used to derivatize alcohols []. Similarly, it reacts with a hydroxyl-functionalized biphenylphosphane to form diastereomeric esters for enantiomer separation [].

Q4: What are the advantages of using this compound as a chiral resolving agent compared to other methods?

A4: this compound offers several advantages:

  • Recoverability: this compound can be recovered after the resolution process and potentially reused. []

Q5: What analytical techniques are employed to analyze the diastereomers formed with this compound?

A5: Various analytical techniques are used to analyze the diastereomeric derivatives, including:

  • X-ray Crystallography: Determines the absolute configuration of the separated enantiomers [, ].
  • Gas-liquid Chromatography (GLC): Used to resolve racemic synthons after derivatization with this compound [].
  • High-Performance Liquid Chromatography (HPLC): Useful for separating and analyzing diastereomeric flavonoid this compound esters [].

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